molecular formula C21H22BrN3O2S B3303894 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 921504-70-3

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3303894
CAS No.: 921504-70-3
M. Wt: 460.4 g/mol
InChI Key: WICWHXKQAGYOCA-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at position 2 with a [(4-bromophenyl)methyl]sulfanyl group and at position 5 with a hydroxymethyl moiety. The imidazole nitrogen at position 1 is linked to an acetamide group, which is further substituted with a (4-methylphenyl)methyl (p-tolylmethyl) chain. The p-tolylmethyl substituent on the acetamide may contribute to hydrophobic binding in biological targets.

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2S/c1-15-2-4-16(5-3-15)10-23-20(27)12-25-19(13-26)11-24-21(25)28-14-17-6-8-18(22)9-7-17/h2-9,11,26H,10,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICWHXKQAGYOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl and sulfanyl groups. The hydroxymethyl group is then added, and the final step involves the acetamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or nitro groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while substitution of the bromine atom can produce various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Its structure allows for interaction with biological targets, making it a candidate for drug development. The imidazole moiety is known for its ability to act as a pharmacophore, which can enhance the biological activity of compounds.

Potential Therapeutic Areas:

  • Antimicrobial Agents : The imidazole ring is commonly associated with antifungal and antibacterial activities.
  • Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

Biological Research

In biological studies, this compound may serve as a tool for investigating enzyme interactions and receptor binding mechanisms. The sulfanyl group can participate in various biochemical reactions, potentially influencing metabolic pathways.

Case Studies:

  • Enzyme Inhibition Studies : Research has indicated that compounds containing imidazole rings can inhibit specific enzymes, which could be relevant for developing inhibitors against diseases like diabetes or cancer.

Chemical Synthesis

The compound acts as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the creation of more complex molecules.

Synthetic Applications:

  • Building Block for Complex Molecules : It can be used to synthesize derivatives with enhanced properties.
  • Functional Group Transformations : The presence of bromine and hydroxymethyl groups allows for substitution reactions that can yield new compounds with varied functionalities.

Mechanism of Action

The mechanism of action of 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural differences and inferred properties of analogous compounds:

Compound Name / Source Core Structure Key Substituents Notable Features Potential Implications
Target Compound 1H-imidazole - 2-[(4-bromophenyl)methyl]sulfanyl
- 5-hydroxymethyl
- N-(p-tolylmethyl)
Bromine enhances lipophilicity; hydroxymethyl improves solubility Balanced lipophilicity and solubility; potential for dual hydrophobic/polar interactions
2-{[1-Allyl-5-(4-bromphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide () 1H-imidazole - 1-allyl
- 4-chlorophenyl acetamide
Allyl group introduces metabolic liability; chlorine increases electronegativity Reduced metabolic stability; stronger electron-withdrawing effects
2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide () 1,3-oxazole - Sulfonyl bridge
- Methoxyphenyl acetamide
Sulfonyl enhances solubility; oxazole alters π-system Improved solubility but reduced aromatic interaction potential
N-[4-[[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide () 4,5-dihydroimidazole - Saturated imidazole ring
- Sulfonyl linkage
Reduced aromaticity; sulfonyl increases acidity Flexible binding; potential for ionic interactions
N-(4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl)acetamide () 1H-imidazole - 4-fluorophenyl
- Chiral methylsulfinyl
Fluorine enhances metabolic stability; sulfinyl introduces chirality Enantiomer-specific activity; improved metabolic resistance

Key Research Findings and Implications

Imidazole vs. Oxazole Cores : The target compound’s imidazole core (aromatic, planar) may offer stronger π-π interactions compared to the oxazole derivative in , which could affect binding to hydrophobic enzyme pockets .

Bromine (target) vs. chlorine (): Bromine’s larger atomic radius increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Chirality and Stability : The chiral methylsulfinyl group in –5 highlights the importance of stereochemistry in activity, a factor absent in the target compound, which lacks chiral centers .

Metabolic Considerations : Allyl groups () are prone to oxidation, whereas the target’s hydroxymethyl group may undergo glucuronidation, suggesting different metabolic pathways .

Biological Activity

The compound 2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule featuring multiple functional groups, including imidazole, sulfanyl, and aromatic moieties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The IUPAC name for this compound indicates its structural complexity, which includes:

  • A bromophenyl group
  • A hydroxymethyl group attached to an imidazole ring
  • An acetamide moiety

The molecular formula is C20H19BrN3O2SC_{20}H_{19}BrN_3O_2S with a molecular weight of 436.35 g/mol. The presence of bromine and sulfur atoms contributes to its unique reactivity and biological properties.

The biological activity of this compound is hypothesized to involve interactions with various biological targets:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways. For example, imidazole derivatives have been shown to interact with 7TM receptors, which are crucial in pharmacology .

Anticancer Activity

Research has indicated that compounds structurally similar to the target molecule exhibit significant anticancer properties. For instance, studies on imidazole derivatives have shown they can selectively induce apoptosis in cancer cell lines while sparing normal cells .

A notable case study involved the evaluation of a series of imidazole-based compounds against colon cancer cell lines. These studies demonstrated that modifications in the aromatic substituents significantly affected the antiproliferative activity, suggesting that the target compound may also exhibit similar behavior .

Antimicrobial Properties

Imidazole derivatives are often explored for their antimicrobial activities. The presence of the sulfanyl group could enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. Preliminary studies suggest potential activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the phenyl rings and the imidazole structure can lead to variations in biological activity:

  • Substituent Effects : Electron-withdrawing groups (like bromine) on the phenyl rings tend to increase potency by enhancing electron density at reactive sites .
  • Hydroxymethyl Group : This group may contribute to solubility and bioavailability, impacting overall efficacy.
Compound ModificationEffect on Activity
Bromine substitutionIncreased potency
Hydroxymethyl presenceEnhanced solubility
Acetamide groupImproved receptor binding

Case Studies

  • Colon Cancer Cell Lines : In a high-throughput screening study, analogs of imidazole compounds were tested for cytotoxicity against colon cancer cells with mutations in tumor suppressor genes. The results indicated that certain structural modifications led to significant improvements in selectivity and potency .
  • Antimicrobial Testing : A series of related compounds were tested against common bacterial strains. Results showed that certain substitutions led to enhanced antimicrobial activity, particularly against resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[(4-bromophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

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